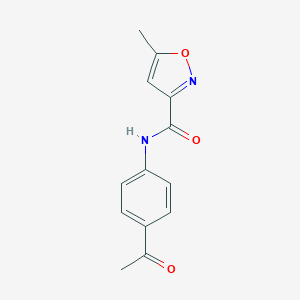![molecular formula C21H20ClNO3 B452723 N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B452723.png)
N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a furan ring, a chlorophenyl group, and a propylphenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenyl group. One common method involves the reaction of 2-chlorobenzoyl chloride with 5-(4-propylphenoxy)methylfuran in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
科学研究应用
N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and inhibit the growth of certain cancer cells.
相似化合物的比较
Similar Compounds
- N-(2-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- N-(2-chlorophenyl)-5-[(4-ethylphenoxy)methyl]furan-2-carboxamide
- N-(2-chlorophenyl)-5-[(4-butylphenoxy)methyl]furan-2-carboxamide
Uniqueness
N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide is unique due to the presence of the propyl group, which may influence its chemical reactivity and biological activity. The propyl group can affect the compound’s lipophilicity, solubility, and interaction with molecular targets, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and applications, paving the way for new discoveries and innovations.
属性
分子式 |
C21H20ClNO3 |
|---|---|
分子量 |
369.8g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO3/c1-2-5-15-8-10-16(11-9-15)25-14-17-12-13-20(26-17)21(24)23-19-7-4-3-6-18(19)22/h3-4,6-13H,2,5,14H2,1H3,(H,23,24) |
InChI 键 |
IBLYDWNGOGUNAP-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl |
规范 SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(2-chlorophenyl)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452640.png)
![Methyl 2-{[(2,4-dichlorophenyl)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452642.png)
![Methyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B452644.png)
![Diethyl 5-{[(2,6-dichlorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B452645.png)
![Isopropyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452646.png)
![Ethyl 4-(4-sec-butylphenyl)-2-{[4-(cyclopentyloxy)benzoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B452647.png)

![Isopropyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B452649.png)
![Methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452652.png)
![Ethyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B452653.png)
![Methyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452654.png)
![5-[(4-ethoxyphenoxy)methyl]-N-(6-methyl-2-pyridinyl)-2-furamide](/img/structure/B452655.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine](/img/structure/B452657.png)
![(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B452660.png)
